molecular formula C21H18N2O4S B2700269 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide CAS No. 896287-76-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2700269
CAS No.: 896287-76-6
M. Wt: 394.45
InChI Key: YLGSZIPYIHPYTE-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide is a benzo[cd]indole derivative featuring a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole core linked to a 3-(methylsulfonyl)benzamide group at position 5.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-23-18-11-10-17(15-8-5-9-16(19(15)18)21(23)25)22-20(24)13-6-4-7-14(12-13)28(2,26)27/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGSZIPYIHPYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the ethyl group and the oxo functionality. The final steps involve the sulfonylation of the benzamide and the coupling of the indole derivative with the benzamide core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more reduced forms of the original compound.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s properties make it useful in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogues
Compound Name (Core Structure) Substituent at Position 6 Key Functional Groups Molecular Weight (g/mol)
Target Compound (Benzo[cd]indole) 3-(Methylsulfonyl)benzamide Benzamide, methylsulfonyl ~367.4 (calculated)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide 2-Methoxybenzamide Benzamide, methoxy ~353.4 (calculated)
N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide 3-Nitrobenzamide Benzamide, nitro ~377.4 (calculated)
1-ethyl-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Sulfonamide (N-methyl) Sulfonamide, methyl 290.34
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Sulfonamide (benzothiazolyl) Sulfonamide, ethoxy, benzothiazole 439.504

Key Observations :

  • Electron Effects : The methylsulfonyl group in the target compound is strongly electron-withdrawing, comparable to the nitro group in ’s analogue but with less metabolic liability. The methoxy group () is electron-donating, which may reduce electrophilic reactivity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methylsulfonyl group improves water solubility compared to methoxy () but less than sulfonamide derivatives () due to the benzamide’s aromaticity .
  • LogP : The nitro group () increases lipophilicity (higher LogP) compared to methylsulfonyl, which balances polarity and membrane permeability .

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • A benzo[cd]indole moiety, which is known for its diverse biological properties.
  • A methylsulfonyl group that may enhance solubility and bioactivity.
  • A benzamide functional group that often plays a crucial role in receptor interactions.

The molecular formula for this compound is C24H21N3O5SC_{24}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 463.5 g/mol.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on related indole derivatives demonstrated potent cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation signals.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity. Indole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings:
In vitro studies have demonstrated that this compound can reduce nitric oxide production in activated macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide insights into the structure-activity relationship (SAR). Below is a table summarizing some related compounds and their notable biological activities:

Compound NameStructural FeaturesBiological Activity
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamideNitro group enhances electron withdrawalPotent anticancer activity
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-2-(2-thienyl)-4-quino-linecarboxamideThienyl and quinoline moietiesAntimicrobial properties
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)pivalamidePivalamide functional groupAnti-inflammatory effects

Mechanistic Insights

Mechanistic studies utilizing molecular docking simulations have provided insights into how this compound interacts with various biological targets. These studies suggest strong binding affinities to receptors involved in cancer progression and inflammation.

Q & A

Q. What are the optimal synthetic routes for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide?

The synthesis typically involves multi-step functionalization of the benzo[cd]indole core. For example, sulfonamide formation can be achieved via chlorosulfonation followed by nucleophilic substitution with the appropriate amine (e.g., 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-amine). Key steps include controlled temperature during chlorosulfonic acid addition (0°C to room temperature) and purification via recrystallization (e.g., ethyl acetate) or silica gel chromatography (e.g., DCM/MeOH gradients) . Yield optimization may require adjusting stoichiometry or reaction time.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify aromatic proton environments and substituent integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like sulfonyl (O=S=O, ~1310–1169 cm1^{-1}) and amide (C=O, ~1670 cm1^{-1}) . X-ray crystallography, refined using SHELX programs, is critical for absolute stereochemical determination in crystalline derivatives .

Q. What purification strategies are effective for isolating this benzamide derivative?

Recrystallization in polar solvents (e.g., ethyl acetate) is effective for removing unreacted starting materials. For complex mixtures, gradient column chromatography (e.g., DCM/MeOH from 95:5 to 70:30) resolves closely related impurities. Purity assessment via HPLC or TLC (Rf ~0.68 in specific solvent systems) is recommended .

Advanced Research Questions

Q. How does the methylsulfonylbenzamide moiety influence bioactivity in kinase inhibition or enzyme targeting?

The methylsulfonyl group enhances electron-withdrawing effects, potentially improving binding to hydrophobic pockets in enzyme active sites (e.g., tyrosine kinases). SAR studies on analogs show that substituents at the 3-position of benzamide correlate with IC50_{50} values; bulkier groups may reduce potency due to steric hindrance . Computational docking (e.g., using NBO analysis) can predict interactions with residues like lysine or aspartate in catalytic domains .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound class?

Discrepancies in IC50_{50} values (e.g., 3.5 vs. 25.0 nM for kinase inhibitors) may arise from assay conditions (e.g., glucose concentration in glucokinase studies ). Standardize protocols by:

  • Using recombinant enzymes with consistent post-translational modifications.
  • Validating cellular models (e.g., NF-κB reporter assays for TNF-α inhibition ).
  • Applying SPR (surface plasmon resonance) to measure binding kinetics directly .

Q. Can this compound serve as a directing group in metal-catalyzed C–H functionalization?

The N-(benzamide) and sulfonyl groups provide a potential N,O-bidentate motif for coordinating transition metals (e.g., Pd, Ru). Proof-of-concept studies on similar benzamides show regioselective C–H activation at ortho positions . Experimental validation requires:

  • Screening metal catalysts (e.g., Pd(OAc)2_2) under inert conditions.
  • Monitoring functionalization via 1H^1 \text{H} NMR or LC-MS.

Q. How do computational methods aid in optimizing its pharmacokinetic properties?

DFT calculations (e.g., B3LYP/6-31G**) predict electronic properties affecting solubility and metabolism. Molecular dynamics simulations assess membrane permeability via logP values. For example, the methylsulfonyl group increases hydrophilicity, potentially improving aqueous solubility but reducing blood-brain barrier penetration .

Methodological Considerations

  • Contradiction Management : Conflicting yield data (e.g., 38% vs. 68% in sulfonamide syntheses ) highlight the need for rigorous control of reaction parameters (temperature, solvent purity).
  • Data Reproducibility : Document crystallization conditions (e.g., solvent ratios, cooling rates) to ensure structural consistency across batches .
  • Advanced Characterization : Pair X-ray refinement (SHELXL ) with Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallinity .

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